1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
Description
Properties
CAS No. |
110999-44-5 |
|---|---|
Molecular Formula |
C12H2Br6O2 |
Molecular Weight |
657.6 g/mol |
IUPAC Name |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
InChI Key |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Other CAS No. |
110999-44-5 |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
HxBDD is often studied as part of environmental monitoring programs due to its classification as a persistent organic pollutant (POP). It is a byproduct of various industrial processes and can accumulate in the environment. Research has shown that HxBDD can be detected in soil, sediment, and biota samples across different ecosystems.
Key findings:
- HxBDD is frequently found in contaminated sites associated with industrial activities and waste disposal.
- The compound's persistence in the environment poses risks to both terrestrial and aquatic ecosystems.
Analytical Methods
The detection and quantification of HxBDD are critical for assessing environmental contamination and human exposure. Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the separation and identification of dioxin compounds, including HxBDD. It allows for the detection of trace levels in complex matrices such as soil and biological tissues.
- High-Performance Liquid Chromatography (HPLC) : HPLC is another technique utilized for analyzing HxBDD in environmental samples. Its sensitivity makes it suitable for detecting low concentrations.
Case Study:
A study conducted by Wayman et al. (2011) demonstrated the effectiveness of GC-MS in detecting HxBDD in human serum samples, highlighting its application in biomonitoring efforts .
Human Health Implications
Research indicates that exposure to HxBDD may pose significant health risks. As with other dioxins, it has been associated with various adverse health effects, including:
- Cancer Risk : Epidemiological studies suggest a correlation between dioxin exposure and increased cancer risk.
- Reproductive and Developmental Effects : Animal studies indicate that HxBDD may disrupt endocrine function and lead to reproductive issues.
Regulatory Considerations:
The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring dioxin-like compounds due to their potential health impacts. These guidelines include recommended maximum contaminant levels in drinking water and soil remediation goals .
Table 1: Summary of Research Findings on HxBDD
Comparison with Similar Compounds
Brominated Dioxin Isomers
HxBDD has several structural isomers, differing in bromine substitution patterns:
| Compound (CAS No.) | Bromine Positions | Average Concentration in Biosolids (ng/kg dw) | Detection Frequency (%) | Toxic Equivalency Factor (TEF) Range |
|---|---|---|---|---|
| 1,2,3,4,7,8-HxBDD (110999–44–5) | 1,2,3,4,7,8 | 76 (16–195) | 60 | 0.01–0.3 |
| 1,2,3,7,8,9-HxBDD (110999–46–7) | 1,2,3,7,8,9 | 60 (7–116) | 40 | 0.017–0.15 |
| 1,2,3,6,7,8-HxBDD (110999–45–6) | 1,2,3,6,7,8 | Not reported | Not reported | 0.01–0.3 (estimated) |
Key Findings :
- Toxicity : The TEF range of 1,2,3,4,7,8-HxBDD (0.01–0.3) overlaps with its isomer 1,2,3,7,8,9-HxBDD (0.017–0.15), but the former is more prevalent in biosolids (60% detection frequency vs. 40%) .
- Environmental Presence : 1,2,3,4,7,8-HxBDD dominates in U.S. biosolids, with annual loads estimated at 0.1–1 kg/year, reflecting its persistence in wastewater treatment byproducts .
Chlorinated Analogues: Hexachlorodibenzo-p-dioxins (HxCDDs)
Chlorinated analogues, such as 1,2,3,4,7,8-HxCDD (CAS 39227–28–6), share structural similarities but differ in halogen type:
| Property | 1,2,3,4,7,8-HxBDD (Brominated) | 1,2,3,4,7,8-HxCDD (Chlorinated) |
|---|---|---|
| Molecular Weight | ~692 g/mol (estimated) | 388.8 g/mol |
| Boiling Point | ~568.6°C (predicted) | Not reported |
| LogP (Lipophilicity) | 8.81 (estimated) | ~6.5–7.0 |
| Regulatory Priority | Tier 1 (sediment) | Tier 1 (sediment) |
Key Findings :
Mixed Halogenated Dioxins
Compounds like 2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin (CAS 107207-38-5) combine bromine and chlorine substitutions:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂HBr₆ClO₂ |
| Density | 2.69 g/cm³ |
| Boiling Point | 568.6°C |
| Vapor Pressure | 2.35 × 10⁻¹² mmHg (25°C) |
Key Findings :
Regulatory and Industrial Context
- EPA Monitoring : HxBDD isomers are prioritized in sediment monitoring due to their persistence and inclusion in the U.S. EPA’s National Sewage Sludge Survey .
- Industrial Restrictions : Toyota’s banned substances list includes 1,2,3,4,7,8-HxBDD, highlighting its recognition as a hazardous industrial pollutant .
Q & A
Q. How is 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin identified and quantified in environmental samples?
- Methodological Answer : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for identification and quantification. Isotope dilution techniques using -labeled internal standards (e.g., ED-2534-A-1.2 at 5 µg/mL in nonane/toluene) are critical for minimizing matrix interference and improving precision . Calibration sets (e.g., Method 1613) with congener-specific standards ensure accurate quantification in complex matrices like biosolids or biological tissues .
Q. What are the primary environmental sources and pathways of HxBDD?
- Methodological Answer : HxBDD is primarily a byproduct of brominated flame retardant degradation and waste incineration. Its presence in biosolids (e.g., EPA sewage sludge surveys) indicates persistence in wastewater treatment systems . Regulatory studies note its inclusion in banned substance lists (e.g., Toyota Manufacturing Standard TMR SAS0126n) due to contamination risks in industrial products . Environmental monitoring should prioritize combustion-related emissions and landfill leachates.
Q. What are the known toxicological mechanisms of HxBDD?
- Methodological Answer : While direct toxicity data for HxBDD are limited, structural analogs like chlorinated dioxins suggest aryl hydrocarbon receptor (AhR) activation as a primary mechanism. In vitro assays (e.g., luciferase reporter gene systems) can validate AhR binding affinity. Comparative studies with 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin highlight bromine's potential to alter toxicity kinetics due to higher molecular weight and lipophilicity .
Advanced Research Questions
Q. How to design chronic toxicity studies for HxBDD given data gaps?
- Methodological Answer : Use dose-response models extrapolated from acute studies (e.g., rat LD protocols for chlorinated dioxins ). Incorporate subchronic exposure (90-day) to identify target organs, followed by lifetime bioassays. Ensure dosing via oral or inhalation routes aligns with environmental exposure pathways. Toxicokinetic modeling should account for bromine’s impact on half-life and bioaccumulation .
Q. How to resolve contradictions in congener-specific toxicity assessments?
- Methodological Answer : Apply Toxicity Equivalence Factors (TEFs) calibrated for brominated analogs. For example, compare HxBDD’s potency to 2,3,7,8-Tetrabromodibenzo-p-dioxin using in vitro CYP1A1 induction assays. Congener-specific vapor pressure data (e.g., 1,2,3,4,7,8-HxBDD vs. chlorinated variants) can clarify environmental partitioning discrepancies . Cross-validate findings with regulatory thresholds (e.g., EU restrictions at 60 ppb for HxBDD ).
Q. What advanced techniques optimize HxBDD extraction from complex matrices?
- Methodological Answer : Use pressurized liquid extraction (PLE) with toluene/acetone (1:1) for solid samples, followed by multi-step cleanup with sulfuric acid-impregnated silica gel and carbon columns. Spike samples with -labeled recovery standards (e.g., ED-2534-A-1.2) to monitor losses during extraction . For water samples, employ solid-phase extraction (SPE) with C18 cartridges and elute with nonane .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
